molecular formula C7H13NO2 B3365752 (2S,3S)-2-methylpiperidine-3-carboxylic acid CAS No. 1260606-59-4

(2S,3S)-2-methylpiperidine-3-carboxylic acid

Cat. No.: B3365752
CAS No.: 1260606-59-4
M. Wt: 143.18 g/mol
InChI Key: LAWPBIIDJCWFFN-WDSKDSINSA-N
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Description

(2S,3S)-2-methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both a piperidine ring and a carboxylic acid group makes it a versatile building block for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of 2-chloro-β-ketoester with carbonyl reductase from Lactobacillus fermentum can yield the desired (2S,3S) stereoisomer .

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of biocatalysts and environmentally friendly solvents is common in industrial settings to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and sulfonates are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2S,3S)-2-methylpiperidine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structural modifications. The piperidine ring and carboxylic acid group enable it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-methylpiperidine-3-carboxylic acid
  • (2R,3S)-2-methylpiperidine-3-carboxylic acid
  • (2R,3R)-2-methylpiperidine-3-carboxylic acid

Uniqueness

The uniqueness of (2S,3S)-2-methylpiperidine-3-carboxylic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers and enantiomers, this compound exhibits different reactivity and interaction profiles with biological targets, making it valuable for selective synthesis and targeted drug design.

Properties

IUPAC Name

(2S,3S)-2-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPBIIDJCWFFN-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255341
Record name (2S,3S)-2-Methyl-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260606-59-4
Record name (2S,3S)-2-Methyl-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260606-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2-Methyl-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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